
3-Chloro-5-ethynylpyridine
Overview
Description
3-Chloro-5-ethynylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H4ClN . It is characterized by a pyridine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethynylpyridine typically involves the reaction of 3-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the ethynyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines
- Pyridine N-oxides
- Dihydropyridines
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5-ethynylpyridine has been investigated for its potential as a pharmacological agent. Its ability to inhibit specific cytochrome P450 enzymes, notably CYP1A2, suggests that it may influence drug metabolism and pharmacokinetics, making it relevant in drug development contexts. The compound's structural features allow it to interact with biological pathways, leading to various therapeutic implications.
Case Study: Antimicrobial Activity
Research has demonstrated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of chlorinated pyridines have shown significant antibacterial activity against strains of E. coli and Staphylococcus aureus. The presence of the chloro atom has been linked to enhanced biological activity, indicating that this compound could serve as a lead compound for developing new antimicrobial agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to be utilized in the synthesis of more complex organic molecules. The ethynyl group provides a site for further functionalization, enabling the development of diverse chemical entities.
Synthetic Pathways
Several synthetic routes have been explored for producing this compound, often starting from simpler pyridine derivatives. For example:
- Starting Material : 3-chloro-5-[(trimethylsilyl)ethynyl]pyridine
- Reagents : Appropriate coupling agents or bases to facilitate deprotection and coupling reactions.
- Final Product : this compound with high purity.
Material Science
In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance the material's performance in applications such as sensors or electronic devices.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Chloropyridine: Lacks the ethynyl group, leading to different reactivity and applications.
5-Ethynylpyridine: Lacks the chlorine atom, affecting its chemical behavior and biological activity.
3-Bromo-5-ethynylpyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness: 3-Chloro-5-ethynylpyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
Biological Activity
3-Chloro-5-ethynylpyridine is a compound that has garnered attention in pharmacological research, particularly for its interactions with metabotropic glutamate receptors (mGluRs), specifically mGluR5. This article provides an overview of its biological activity, including pharmacological characteristics, mechanisms of action, and relevant case studies.
- Chemical Formula : C_7H_4ClN
- Molecular Weight : 153.57 g/mol
- Structure : The compound features a chloro substituent at the 3-position and an ethynyl group at the 5-position of the pyridine ring.
Pharmacological Profile
This compound is primarily known for its role as a negative allosteric modulator (NAM) of the mGluR5 receptor. This receptor is implicated in various neurological disorders, making it a target for therapeutic intervention.
- Allosteric Modulation : As a NAM, this compound binds to mGluR5 and alters its activity without directly blocking the binding of glutamate. This modulation can reduce excessive signaling pathways associated with neurodegenerative diseases.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on mGluR5-mediated signaling pathways. For instance:
- IC50 Values : In studies involving human mGluR5, the compound demonstrated an IC50 value of approximately 0.66 nM, indicating potent inhibition of calcium mobilization in response to glutamate .
Case Studies and Research Findings
- Neuroprotective Effects : In animal models, administration of this compound has been linked to reductions in excitotoxicity and neuroinflammation, suggesting potential benefits in conditions such as Alzheimer's disease and schizophrenia .
- Behavioral Studies : Behavioral assays in rodents have shown that treatment with this compound can ameliorate cognitive deficits associated with mGluR5 overactivity. For example, in a study involving a scopolamine-induced memory impairment model, subjects treated with the compound exhibited improved performance in the Novel Object Recognition test .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-5-ethynylpyridine, and how can reaction conditions be optimized for high purity?
- Methodology :
- Sonogashira Coupling : React 3-chloro-5-iodopyridine with acetylene gas using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a mixed solvent system (e.g., THF/triethylamine) under inert conditions. Optimize temperature (60–80°C) and reaction time (12–24 hours) to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm molecular structure?
- Methodology :
- NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons; δ 3.0–3.5 ppm for ethynyl protons) and ¹³C NMR (δ 120–150 ppm for aromatic carbons; δ 70–85 ppm for sp-hybridized ethynyl carbons). DEPT-135 confirms absence of CH₂/CH₃ groups.
- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (~550 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching theoretical molecular weight (e.g., m/z 167.5) .
Q. What common nucleophilic substitution reactions are feasible with this compound, and what factors influence reaction selectivity?
- Methodology :
- Amination : React with primary/secondary amines (e.g., methylamine) in DMF at 80–100°C using K₂CO₃ as base. Selectivity for chloro substitution over ethynyl reactivity is pH-dependent .
- Thiolation : Use sodium hydride as base in THF with alkanethiols. Steric hindrance from the ethynyl group may reduce yields at the 5-position .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to modify the ethynyl group in this compound, and what challenges arise in maintaining regioselectivity?
- Methodology :
- Sonogashira Coupling : Attach aryl/alkyl halides to the ethynyl group using PdCl₂(PPh₃)₂, CuI, and piperidine. Optimize ligand choice (e.g., BINAP vs. PPh₃) to suppress homo-coupling byproducts.
- Challenges : Competing reactivity at the chloro substituent requires inert conditions (argon atmosphere) and low temperatures (0–25°C) .
Q. What strategies are employed to resolve contradictions in reported reaction yields for amination reactions involving chloro-substituted pyridines?
- Methodology :
- Controlled Replication : Repeat reactions under varying conditions (e.g., solvent polarity, base strength). For example, Cs₂CO₃ increases nucleophilicity compared to K₂CO₃, improving yields in Pd-BINAP systems .
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates (e.g., Pd-amine complexes) that may stall catalysis .
Q. How does the presence of both chloro and ethynyl substituents influence the electronic properties of this compound, and how can this be quantified experimentally?
- Methodology :
- DFT Calculations : Compare HOMO/LUMO energies of the compound with analogs (e.g., 3-chloro-5-methylpyridine) to assess electron-withdrawing effects of the ethynyl group.
- Cyclic Voltammetry : Measure reduction potentials to quantify electron deficiency at the pyridine ring caused by the chloro and ethynyl groups .
Q. What methodologies are recommended for assessing the stability of this compound under various storage and reaction conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via TLC/HPLC and identify byproducts (e.g., oxidation to pyridine N-oxide).
- Storage Recommendations : Store under argon at –20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .
Properties
IUPAC Name |
3-chloro-5-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOIQYPOUQWDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634543 | |
Record name | 3-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329202-22-4 | |
Record name | 3-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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